![molecular formula C17H18N4O4S B2813960 2-((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid CAS No. 372174-50-0](/img/structure/B2813960.png)
2-((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of xanthine , which is a purine base found in most human body tissues and fluids. The structure suggests that it might have similar properties to other xanthine derivatives.
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve the reaction of a xanthine derivative with a suitable thioacetic acid derivative.Molecular Structure Analysis
The compound contains a purine ring, which is a heterocyclic aromatic organic compound. It also has a thioacetic acid group attached to the purine ring, which could potentially affect its reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. These could include factors like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Photoinduced Reductive Transformations
A study by Hasegawa et al. (2004) explored the use of a combination of 1,3-dimethyl-2-phenylbenzimidazoline (DMPBI) and acetic acid for photoinduced reductive transformations of α,β-epoxy ketones to β-hydroxy ketones. This research highlights the potential of similar compounds in photochemical reactions, which could be applied in synthesizing complex organic molecules with high precision (Hasegawa et al., 2004).
Acid-Catalyzed Solvolysis
Thibblin's research (1993) on the acid-catalyzed hydrolysis of certain cyclohexadienes offers insights into how similar structures might behave under acid-catalyzed conditions, leading to the formation of various benzylic products. This could suggest potential pathways for the synthesis or breakdown of related compounds (Thibblin, 1993).
Electrophilic Aromatic Substitution
A study by Anderson et al. (1972) discussed the reactivity of benzylcobaloximes with halogens in acetic acid, leading to various benzyl and methylbenzyl halides. This research could provide a foundation for understanding the electrophilic substitution reactions that similar compounds might undergo, particularly in the presence of acetic acid and halogens (Anderson et al., 1972).
Acylation Reactions
The work by Kawase et al. (1968) on the acylation of dimethyl-hydroxybenzofurans could offer parallels to the acylation possibilities of compounds containing acetic acid functional groups. Such reactions could be key in synthesizing derivatives with varied biological activities (Kawase et al., 1968).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of the compound is currently unknown. The compound’s structure suggests it may interact with purine receptors or enzymes involved in purine metabolism .
Mode of Action
Based on its structural similarity to known purine derivatives, it may interact with its targets via hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
The compound may potentially affect purine metabolism, given its structural similarity to purine derivatives . Purine metabolism is crucial for DNA and RNA synthesis, energy metabolism, and signal transduction .
Pharmacokinetics
Its molecular weight (400547) suggests it may have reasonable bioavailability
Result of Action
Given its potential interaction with purine metabolism, it may influence cell growth and proliferation .
Propriétés
IUPAC Name |
2-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-10-4-6-11(7-5-10)8-21-13-14(18-16(21)26-9-12(22)23)19(2)17(25)20(3)15(13)24/h4-7H,8-9H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HINFPZMLNCBXAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2SCC(=O)O)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.